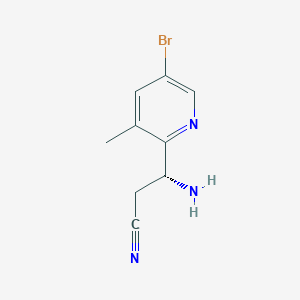
(R)-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a bromine atom, and a nitrile group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile typically involves the use of palladium-catalyzed Suzuki cross-coupling reactions. One common method involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of azido or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access . This inhibition can disrupt cellular signaling pathways and lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-3-methylpyridin-2-amine: A precursor in the synthesis of ®-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile.
2-Amino-5-bromoisonicotinonitrile: Another pyridine derivative with similar structural features.
5-Bromo-3-chloropyridin-2-amine: A related compound with a chlorine atom instead of a methyl group.
Uniqueness
®-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive compound make it a valuable molecule in scientific research .
Eigenschaften
Molekularformel |
C9H10BrN3 |
|---|---|
Molekulargewicht |
240.10 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile |
InChI |
InChI=1S/C9H10BrN3/c1-6-4-7(10)5-13-9(6)8(12)2-3-11/h4-5,8H,2,12H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
VLNROIIALPQQPN-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=CC(=CN=C1[C@@H](CC#N)N)Br |
Kanonische SMILES |
CC1=CC(=CN=C1C(CC#N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


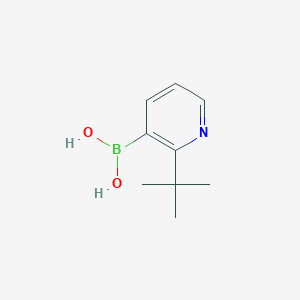
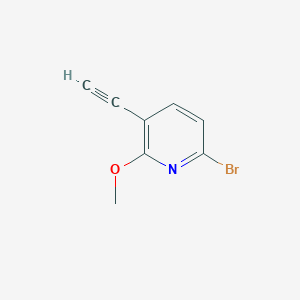
![2-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12967591.png)
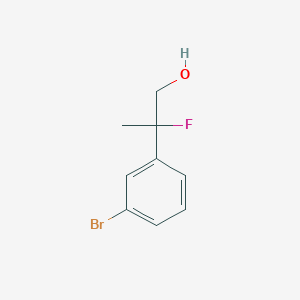
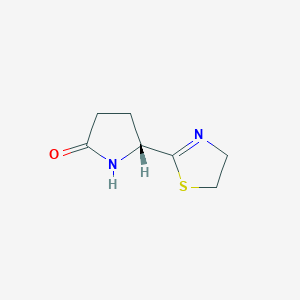
![7,8-Dihydro-1H-thiopyrano[4,3-d]pyrimidine-2,4(3H,5H)-dione 6,6-dioxide](/img/structure/B12967618.png)
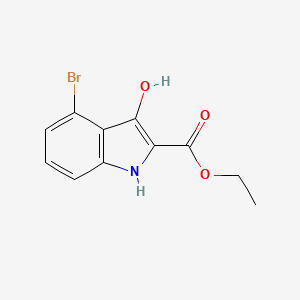
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)
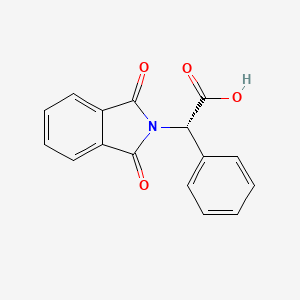
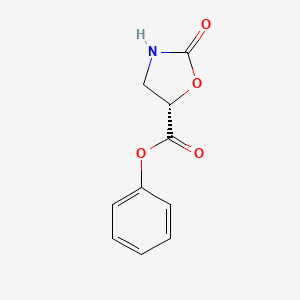
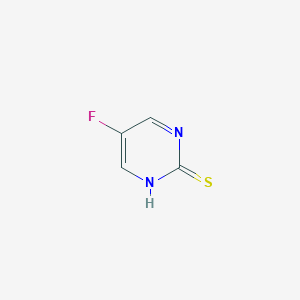
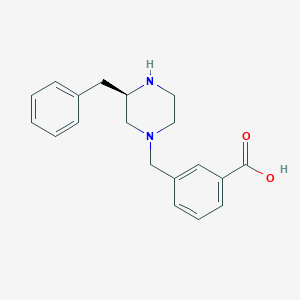
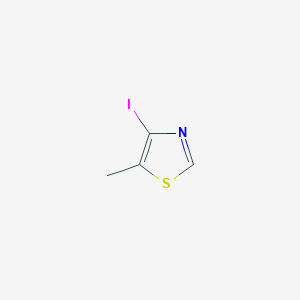
![5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12967670.png)
